molecular formula C19H29NO4 B073696 Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1539-59-9

Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B073696
CAS RN: 1539-59-9
M. Wt: 335.4 g/mol
InChI Key: GERWBKSVDHUVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly known as nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It belongs to the dihydropyridine class of calcium channel blockers and works by inhibiting the influx of calcium ions into smooth muscle cells and cardiac myocytes.

Scientific Research Applications

Nifedipine has been extensively studied for its therapeutic effects in the treatment of hypertension and angina pectoris. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as heart failure, arrhythmias, and pulmonary hypertension. In addition, nifedipine has been shown to have antiproliferative effects on cancer cells and may have potential as an anticancer agent.

Mechanism Of Action

Nifedipine works by inhibiting the influx of calcium ions into smooth muscle cells and cardiac myocytes. This leads to relaxation of the smooth muscle and vasodilation of the arteries, resulting in a decrease in blood pressure. Nifedipine also has negative chronotropic and inotropic effects on the heart, reducing the heart rate and contractility, which can be beneficial in the treatment of angina pectoris.

Biochemical And Physiological Effects

Nifedipine has been shown to have a number of biochemical and physiological effects beyond its primary mechanism of action. It has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Nifedipine has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

Nifedipine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Nifedipine is also highly selective for L-type calcium channels, which makes it a useful tool for studying the role of calcium channels in various physiological processes.
However, there are also some limitations to the use of nifedipine in lab experiments. It has a short half-life and rapid clearance from the body, which can make it difficult to maintain a stable concentration in vitro or in vivo. In addition, nifedipine can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.

Future Directions

There are several areas of future research that could be explored with regard to nifedipine. One area of interest is the potential use of nifedipine as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its antiproliferative effects and to determine its efficacy in vivo.
Another area of future research is the development of novel formulations of nifedipine with improved pharmacokinetic properties. This could include the development of sustained-release formulations or the use of drug delivery systems to improve the bioavailability and stability of nifedipine.
Finally, there is potential for the use of nifedipine in the treatment of other diseases beyond cardiovascular and inflammatory diseases. For example, nifedipine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for neurological disorders.
Conclusion
In conclusion, nifedipine is a widely used calcium channel blocker with therapeutic effects in the treatment of hypertension and angina pectoris. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, as well as its antiproliferative and anti-inflammatory effects. While there are some limitations to its use in lab experiments, nifedipine remains a useful tool for studying the role of calcium channels in various physiological processes. Further research is needed to explore its potential use in novel therapeutic applications.

Synthesis Methods

Nifedipine can be synthesized by the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with cyclohexylamine and diethyl carbonate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

CAS RN

1539-59-9

Product Name

Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H29NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h14,17,20H,5-11H2,1-4H3

InChI Key

GERWBKSVDHUVIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C(=O)OCC)C)C

synonyms

DIETHYL 4-CYCLOHEXYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Origin of Product

United States

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